

An In-depth Technical Guide to NH-bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NH-bis-PEG4	
Cat. No.:	B609560	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **NH-bis-PEG4** linkers, a class of branched polyethylene glycol (PEG) derivatives increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: The NH-bis-PEG4 Structure

The "NH-bis-PEG4" designation refers to a core chemical structure featuring a central secondary amine (NH) from which two polyethylene glycol chains, each comprising four ethylene glycol units (bis-PEG4), extend. This branched architecture provides a unique platform for the attachment of two molecules to a central point, or for the bivalent display of a single molecule. The terminal ends of the PEG4 arms are typically functionalized with reactive groups to facilitate conjugation to biomolecules or small molecule drugs. The inherent properties of the PEG chains—hydrophilicity, biocompatibility, and low immunogenicity—are imparted to the resulting conjugates.

Physicochemical Properties of NH-bis-PEG4 Derivatives

The molecular weight and formula of an **NH-bis-PEG4** linker are determined by the specific functional groups at the termini of the PEG arms. Below is a summary of common **NH-bis-**

PEG4 derivatives.

Derivative Name	Molecular Formula	Molecular Weight (g/mol)	Key Functional Groups
NH-bis(PEG4-OH)	C20H43NO10	457.56	Hydroxyl (-OH)
NH-bis(PEG4-Boc)	C30H59NO12	625.79	tert-Butoxycarbonyl (- Boc)
NH-bis(PEG4- Propargyl)	C22H39NO8	445.55	Propargyl (Alkyne)
NH-bis(PEG4-t-butyl ester)	C30H59NO12	625.8	tert-Butyl Ester

Applications in Drug Development and Bioconjugation

Branched PEG linkers like **NH-bis-PEG4** are pivotal in modern drug development for several reasons:

- Improved Pharmacokinetics: The hydrophilic PEG chains increase the hydrodynamic radius
 of the conjugated molecule, which can reduce renal clearance and extend its circulation halflife.
- Enhanced Solubility: These linkers can significantly improve the aqueous solubility of hydrophobic drugs, preventing aggregation and improving formulation stability.
- Reduced Immunogenicity: The PEG chains can shield the conjugated protein or peptide from the host's immune system, reducing its immunogenic potential.[1][2]
- Multi-Drug Loading: The branched structure allows for the attachment of multiple drug molecules to a single targeting moiety, such as an antibody, potentially increasing the potency of the therapeutic.[3]
- PROTAC Synthesis: NH-bis-PEG4 derivatives serve as versatile linkers in the synthesis of PROTACs, connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase to

induce targeted protein degradation.

Experimental Protocols

General Protocol for Antibody Conjugation using an NHS-activated NH-bis-PEG4 Derivative

This protocol outlines a general procedure for conjugating a payload (e.g., a small molecule drug) to an antibody using a heterobifunctional **NH-bis-PEG4** linker, where one arm is preactivated with an N-hydroxysuccinimide (NHS) ester for reaction with amines on the antibody, and the other arm is functionalized for payload attachment.

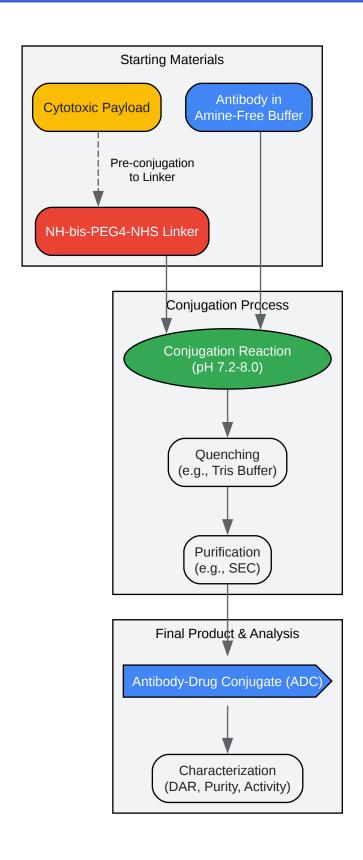
Materials:

- Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
- Heterobifunctional NH-bis-PEG4 linker with one NHS ester terminus and another reactive group for payload conjugation.
- Payload molecule with a compatible reactive group.
- Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
- Quenching solution (e.g., 1 M Tris-HCl or Glycine, pH 8.0).
- Size-Exclusion Chromatography (SEC) or dialysis equipment for purification.

Procedure:

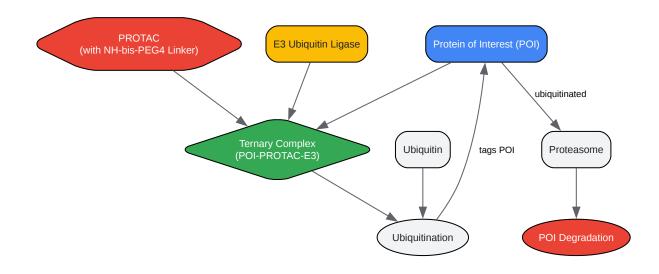
- Payload-Linker Conjugation:
 - In a preliminary step, conjugate the payload to the non-NHS ester arm of the NH-bis-PEG4 linker according to the specific chemistry of the reactive groups (e.g., click chemistry, amide bond formation).
 - Purify the payload-linker conjugate to remove unreacted components.

Antibody Preparation:


- If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0) using dialysis or a desalting column.
- NHS Ester Conjugation Reaction:
 - Equilibrate the vial of the NHS-activated payload-linker conjugate to room temperature before opening.
 - Immediately before use, prepare a 10 mM stock solution of the payload-linker conjugate in anhydrous DMSO or DMF.
 - Add a 5- to 20-fold molar excess of the payload-linker conjugate solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
 - Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
- Purification of the Antibody-Drug Conjugate:
 - Remove unreacted payload-linker conjugate and other small molecules by SEC or dialysis against an appropriate buffer (e.g., PBS).
- Characterization:
 - Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
 - Assess the purity and aggregation state of the final ADC using SEC.

 Confirm the retention of antigen-binding activity via ELISA or Surface Plasmon Resonance (SPR).

Visualizing Workflows and Pathways Workflow for Antibody-Drug Conjugate (ADC) Synthesis



Click to download full resolution via product page

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: PROTAC Mechanism of Action

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. creativepegworks.com [creativepegworks.com]
- 2. Multi-arm Heterobifunctional PEGs for ADCs JenKem [jenkemusa.com]
- 3. adc.bocsci.com [adc.bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to NH-bis-PEG4 Linkers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609560#nh-bis-peg4-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com